3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide
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Overview
Description
Synthesis Analysis The synthesis of 3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide and similar compounds involves condensation reactions between bromobenzoic hydrazide and substituted benzaldehydes. These processes yield novel hydrazone Schiff base compounds, which are characterized by single crystal XRD, revealing their crystallization in specific space groups and the stabilization of their structures by various intramolecular and intermolecular interactions (Arunagiri et al., 2018).
Chemical Reactions and Properties These compounds participate in various chemical reactions, including the formation of complexes with metals like oxovanadium(V). The coordination of the benzohydrazone ligand to metal atoms through different atoms (e.g., phenolate oxygen, imino nitrogen, and enolate oxygen) leads to the formation of complexes with specific geometries and properties, such as urease inhibitory activities and catalytic properties (Qu et al., 2015).
Physical Properties Analysis The physical properties of these compounds, including their hyperpolarizability, molecular electrostatic potential (MEP), and HOMO-LUMO analyses, are studied using various spectroscopic techniques and computational methods. These properties are crucial for understanding the compounds' behavior in different physical contexts and their potential applications in materials science (Arunagiri et al., 2018).
Chemical Properties Analysis The chemical properties, such as reactivity descriptors and the ability to form complexes with metal ions, highlight the versatility of these compounds in chemical reactions and their potential use in catalysis and other applications. The formation of complexes and their structural characterization provide insights into the ligand coordination behavior and the electronic properties of the compounds (Qu et al., 2015).
Scientific Research Applications
Synthesis and Structural Characterization
- A study described the synthesis of a related benzohydrazone compound and its coordination with an oxovanadium(V) complex, exploring its potential for urease inhibition. This compound demonstrated significant inhibition against Helicobacter pylori urease, with a notable percent inhibition at a certain concentration. Molecular docking was performed to understand the mechanism of inhibition (Qu et al., 2015).
- Another research focused on the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, investigating its structure through X-ray crystallography and various spectroscopic methods. The study also delved into its electronic properties, demonstrating its potential for further scientific applications (Arunagiri et al., 2018).
Biological Activities and Applications
- Oxidovanadium(V) complexes derived from halide-containing hydrazones, including a compound similar to 3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide, were synthesized and characterized. These complexes showed remarkable antibacterial properties against various bacterial strains, comparable to Penicillin, showcasing their potential in antimicrobial applications (Cai et al., 2020).
- The antimicrobial and anticancer potentials of a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides were evaluated. Some compounds demonstrated potent antimicrobial agents, and one was identified as a highly effective anticancer agent. This indicates the diverse biological activities that can be associated with compounds related to 3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide (Kumar et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-bromo-N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2N2O2/c22-18-10-8-15(9-11-18)14-27-20-7-2-1-4-17(20)13-24-25-21(26)16-5-3-6-19(23)12-16/h1-13H,14H2,(H,25,26)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJOCAYGNNRAH-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]benzamide |
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